molecular formula C12H16ClNO B10893934 4-chloro-N-(2-methylbutan-2-yl)benzamide

4-chloro-N-(2-methylbutan-2-yl)benzamide

Cat. No.: B10893934
M. Wt: 225.71 g/mol
InChI Key: HKORKIJKQBZEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(2-methylbutan-2-yl)benzamide is a benzamide derivative featuring a chloro-substituted benzoyl group and a branched 2-methylbutan-2-yl amine moiety. Benzamides are widely studied for their roles in pharmaceuticals, materials science, and organic synthesis, with substituents critically influencing reactivity, stability, and biological activity .

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

4-chloro-N-(2-methylbutan-2-yl)benzamide

InChI

InChI=1S/C12H16ClNO/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3,(H,14,15)

InChI Key

HKORKIJKQBZEPM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N~1~-(tert-pentyl)benzamide typically involves the reaction of 4-chlorobenzoic acid with tert-pentylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

    Starting Materials: 4-chlorobenzoic acid and tert-pentylamine.

    Reaction Conditions: The reaction can be carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl~2~) or using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane (DCM).

    Procedure: The 4-chlorobenzoic acid is first converted to its acyl chloride derivative using thionyl chloride. This intermediate is then reacted with tert-pentylamine to yield 4-chloro-N~1~-(tert-pentyl)benzamide.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-N~1~-(tert-pentyl)benzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N~1~-(tert-pentyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH~4~). Conversely, the compound can undergo oxidation under specific conditions to form corresponding carboxylic acids or other derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzoic acid and tert-pentylamine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO~4~) in acidic medium.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Various substituted benzamides.

    Reduction: 4-chloro-N~1~-(tert-pentyl)aniline.

    Oxidation: 4-chlorobenzoic acid.

    Hydrolysis: 4-chlorobenzoic acid and tert-pentylamine.

Scientific Research Applications

4-Chloro-N~1~-(tert-pentyl)benzamide has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-chloro-N~1~-(tert-pentyl)benzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the chloro group and the tert-pentyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The 2-methylbutan-2-yl group in the target compound distinguishes it from analogs with alternative substituents. Key comparisons include:

Compound Substituent on Amide Nitrogen Key Structural Features Evidence Source
4-Chloro-N-(2-methylbutan-2-yl)benzamide 2-Methylbutan-2-yl Branched alkyl chain; potential steric hindrance and lipophilicity N/A
4-Chloro-N-(2,2,2-trichloroethyl)benzamide 2,2,2-Trichloroethyl Electron-withdrawing trichloro group; enhanced electrophilicity
GSK3787 (PPARδ antagonist) 2-(Pyridylsulfonyl)ethyl Aromatic sulfonyl group; covalent binding to Cys249 in PPARδ
AS-4370 (Gastrokinetic agent) Morpholinylmethyl benzyl Morpholine ring; enhanced dopamine receptor selectivity
Bezafibrate alcohol derivative Phenethyl-hydroxy-2-methylpropan-2-yl Hydroxyl group; improved solubility and drug-like properties

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., trichloroethyl in ) increase electrophilicity, whereas electron-donating groups (e.g., hydroxypropan-2-yl in ) enhance hydrogen bonding .
  • Pharmacological Relevance : Complex substituents (e.g., pyridylsulfonyl in GSK3787) enable target specificity, suggesting the target compound’s simpler structure may lack such precision .

Physicochemical Properties

While direct data are sparse, inferences can be drawn from analogs:

Property 4-Chloro-N-(2-methylbutan-2-yl)benzamide 4-Chloro-N-(naphthalen-2-yl)benzamide 4-Chloro-N-(4-iodophenyl)benzamide
Molecular Weight ~240–250 g/mol (estimated) 281.74 g/mol 357.58 g/mol
Lipophilicity (LogP) Moderate (branched alkyl chain) High (naphthyl group) Moderate (iodo group)
Solubility Low in water Very low Low

Key Trends :

  • Aromatic Substituents : Naphthyl () and iodophenyl () groups increase molecular weight and reduce aqueous solubility .
  • Branched vs. Linear Chains : The 2-methylbutan-2-yl group likely improves lipid solubility compared to short-chain analogs (e.g., propyl in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.